molecular formula C17H12N2O5S2 B2475980 Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-45-7

Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2475980
CAS No.: 477326-45-7
M. Wt: 388.41
InChI Key: WNGQERUTZFRMDT-UHFFFAOYSA-N
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Description

Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of thiophene to introduce the nitro group at the 5-position. This is followed by the formation of the carboxamide group at the 2-position through an amide coupling reaction. The final step involves esterification to introduce the methyl ester group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed pharmacological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
  • Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxamide
  • Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(5-nitrothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S2/c1-24-17(21)15-11(9-13(26-15)10-5-3-2-4-6-10)18-16(20)12-7-8-14(25-12)19(22)23/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGQERUTZFRMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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